4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 3-chloro-2-methylaniline, which is then subjected to acylation reactions to introduce the oxoacetyl group.
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chloro and bromo groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-((3-Chloro-4-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-BR-2-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-BR-2-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
What sets 4-BR-2-(2-((3-Chloro-2-methylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate apart from similar compounds is its specific substitution pattern and the presence of both chloro and bromo groups.
Properties
CAS No. |
881449-57-6 |
---|---|
Molecular Formula |
C23H17BrClN3O4 |
Molecular Weight |
514.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H17BrClN3O4/c1-14-18(25)8-5-9-19(14)27-21(29)22(30)28-26-13-16-12-17(24)10-11-20(16)32-23(31)15-6-3-2-4-7-15/h2-13H,1H3,(H,27,29)(H,28,30)/b26-13+ |
InChI Key |
KAFJSILJOFCOHV-LGJNPRDNSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.